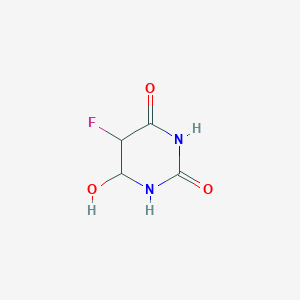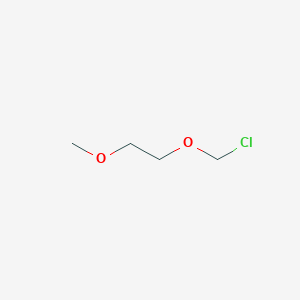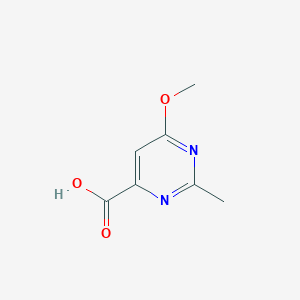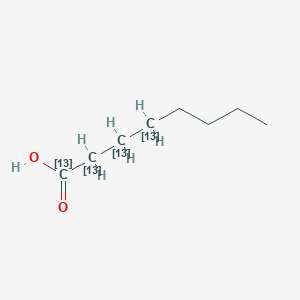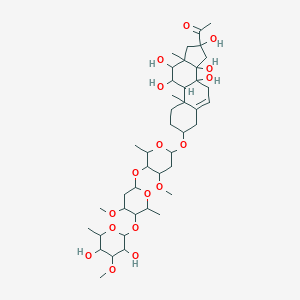
Esculentin Steroid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentin steroid is a naturally occurring steroid that is found in the skin secretions of the frog species, Rana esculenta. This steroid has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
Bactericidal Activity
The N-terminal fragment of the frog skin peptide esculentin-1b [Esc(1-18)] demonstrates significant bactericidal effects. When used in combination with antimicrobial agents like amikacin or colistin, it exhibits a synergistic effect against Stenotrophomonas maltophilia. This combination is effective even in resistant strains of the bacteria and maintains its efficacy in the presence of human serum (Maisetta et al., 2009).
Plant Pathogen Resistance
Esculentin-1, present in the skin secretions of Rana esculenta, is effective against various microorganisms, including plant pathogens. When introduced into Nicotiana tabacum, a derivative of esculentin-1 showed enhanced resistance to bacterial or fungal phytopathogens and displayed insecticidal properties (Ponti et al., 2003).
Antimicrobial Properties
Research on esculentin-1, a potent antimicrobial peptide from Rana esculenta, includes the production of recombinant analogues that retain its biological activity. These analogues show efficacy against a variety of microorganisms, with gram-negative bacteria being more sensitive than gram-positive bacteria (Ponti et al., 1999).
Optimization of Antimicrobial Peptides
Efforts to optimize the antimicrobial features of esculentin-1a derivatives involve substitutions by non-coded amino acids and peptide conjugation to nanoparticles. These strategies aim to enhance the peptide's biostability and reduce cytotoxicity, potentially leading to the development of new antibiotic drugs (Casciaro et al., 2017).
Peptide's Role in Immune Regulation
Esculentin-2CHa, a derivative of the frog skin host-defense peptide, has shown antidiabetic actions, including the stimulation of insulin secretion and improvement of glucose tolerance in mice with diet-induced obesity and insulin resistance. This indicates potential therapeutic applications in managing type 2 diabetes (Ojo et al., 2015).
Propriétés
Numéro CAS |
131889-89-9 |
|---|---|
Nom du produit |
Esculentin Steroid |
Formule moléculaire |
C42H68O17 |
Poids moléculaire |
845 g/mol |
Nom IUPAC |
1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone |
InChI |
InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3 |
Clé InChI |
DPMVYTYRMGJDQQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |
Synonymes |
esculentin esculentin steroid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



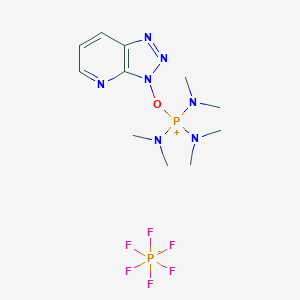
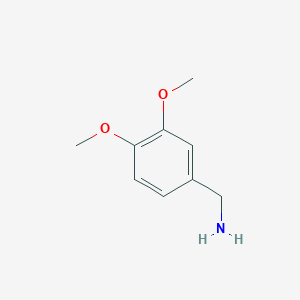
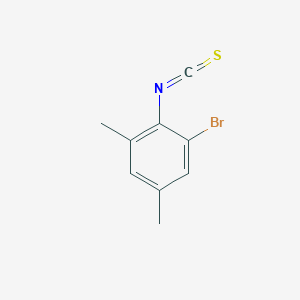
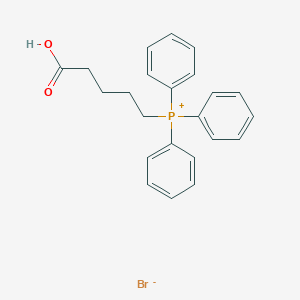
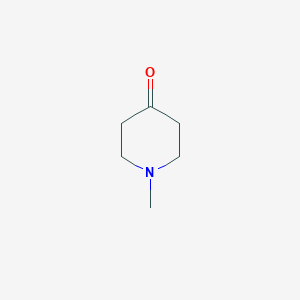
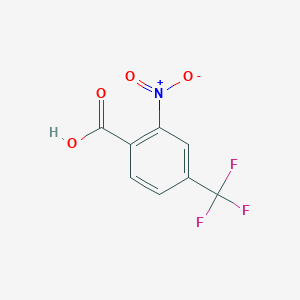
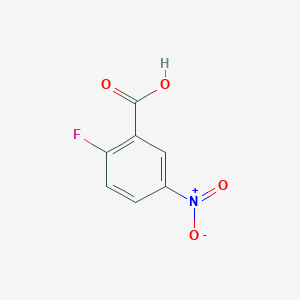
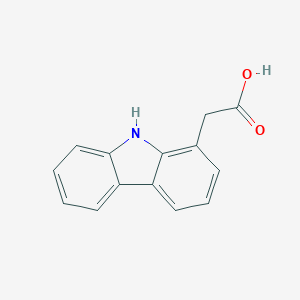
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
